molecular formula C21H13Cl2F4NO2 B11518819 N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B11518819
M. Wt: 458.2 g/mol
InChI Key: JSLOYAHUQIESHS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 3,4-dichlorophenol with a trifluoromethyl-substituted benzene derivative under basic conditions to form the phenoxy intermediate.

    Acylation reaction: The phenoxy intermediate is then subjected to an acylation reaction with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Fluorine compounds: Share the presence of fluorine atoms, contributing to their unique chemical properties.

Uniqueness

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide is unique due to its specific combination of dichlorophenoxy, trifluoromethyl, and fluorophenyl groups, which confer distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C21H13Cl2F4NO2

Molecular Weight

458.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]-2-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H13Cl2F4NO2/c22-16-7-6-15(11-17(16)23)30-19-8-3-13(21(25,26)27)10-18(19)28-20(29)9-12-1-4-14(24)5-2-12/h1-8,10-11H,9H2,(H,28,29)

InChI Key

JSLOYAHUQIESHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC(=C(C=C3)Cl)Cl)F

Origin of Product

United States

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